4-Methylbenz[a]anthracene
Description
Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Research
4-Methylbenz[a]anthracene is a member of a large class of organic compounds known as polycyclic aromatic hydrocarbons (PAHs). ontosight.ai PAHs consist of multiple fused aromatic rings and are formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. cdc.gov They are widespread environmental contaminants found in the air, water, and soil. ontosight.aicdc.gov The parent compound, benz[a]anthracene, is a four-ring PAH that is a known point of study in toxicology and environmental science. epa.govepa.gov The addition of a methyl group to the benz[a]anthracene structure creates methylated derivatives like this compound, which exhibit distinct biological activities that are a subject of significant research interest. researchgate.netnih.gov
Research into PAHs is critical due to their potential to interact with biological systems. oup.com Certain PAHs can bind to and activate the aryl hydrocarbon receptor (AhR), a protein that regulates the expression of numerous genes. oup.com The study of specific PAHs like this compound helps to elucidate the structure-activity relationships within this class of compounds, contributing to a broader understanding of their environmental and biological implications. nih.gov
Historical Trajectory of Research on Methylated Benz[a]anthracenes
The scientific investigation of methylated benz[a]anthracenes has a long history, driven by the observation that methylation can significantly alter the biological properties of the parent PAH. nih.gov Early research in the mid-20th century focused on the synthesis and carcinogenic properties of various methylated derivatives of benz[a]anthracene. epa.govnih.gov These studies established that the position and number of methyl groups on the benz[a]anthracene ring system are critical determinants of their carcinogenic potential. nih.govnih.gov
A significant focus of historical research has been on understanding the metabolic activation of these compounds. tandfonline.com It was discovered that metabolic processes can convert PAHs into reactive intermediates, such as dihydrodiols and epoxides, which can interact with cellular macromolecules. researchgate.nettandfonline.com Studies on compounds like 7-methylbenz[a]anthracene (B135024) and 7,12-dimethylbenz[a]anthracene (B13559) have been instrumental in developing the "bay region" theory of PAH carcinogenesis, which posits that epoxides formed in a sterically hindered "bay region" of the molecule are highly reactive and play a key role in their carcinogenicity. researchgate.net Research from the 1970s and 1980s provided crucial insights into the metabolic pathways and the stereoselective nature of the enzymes involved. portlandpress.comasm.orgnih.gov
Significance of this compound as a Model Research Compound
This compound serves as an important model compound in several areas of scientific research. vulcanchem.com Its value lies in its specific chemical structure, which allows for comparative studies with other methylated and non-methylated PAHs to understand the influence of methyl substitution on biological activity. nih.govvulcanchem.com
In cancer research , this compound is used as a tool to investigate the mechanisms of chemical carcinogenesis. vulcanchem.com Its carcinogenic properties have been documented, and it provides a basis for studying how structural modifications affect the tumorigenic potential of PAHs. ontosight.aivulcanchem.com By comparing its activity to isomers like 7-methylbenz[a]anthracene, researchers can dissect the role of the methyl group's position in the carcinogenic process. vulcanchem.com
In the field of immunotoxicology , this compound is employed to explore the structure-activity relationships of chemical-induced immunosuppression. vulcanchem.com Research has shown that it can suppress immune responses by inhibiting the proliferation of T-cells, a critical component of the adaptive immune system. vulcanchem.com These studies help to understand how PAHs can compromise immune function.
Furthermore, this compound is a valuable substrate in metabolic studies . vulcanchem.com Research on its metabolism, particularly using microbial systems like the fungus Cunninghamella elegans, has provided detailed insights into the regio- and stereoselective nature of the enzymatic pathways that process PAHs. portlandpress.comasm.org These microbial models often share similarities with mammalian metabolic systems, making them relevant for understanding how these compounds are processed in higher organisms. vulcanchem.com
Detailed Research Findings
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₉H₁₄ |
| Molecular Weight | 242.32 g/mol |
| CAS Number | 316-49-4 |
| Melting Point | 198 °C |
| Boiling Point | 449.4-452.14 °C |
| LogP (Lipophilicity) | 5.45460 |
Data sourced from vulcanchem.com
Metabolism of this compound
The metabolism of this compound is a key area of research, as its biological activity is intrinsically linked to its metabolic fate. The primary site of metabolic transformation is the methyl group, with subsequent metabolism occurring at the 8,9- and 10,11-positions of the aromatic ring system. vulcanchem.com The major metabolites that have been identified include:
trans-8,9-dihydro-8,9-dihydroxy-4-hydroxymethylbenz[a]anthracene vulcanchem.com
trans-10,11-dihydro-10,11-dihydroxy-4-hydroxymethylbenz[a]anthracene vulcanchem.com
The enzymatic systems responsible for the metabolism of this compound are highly stereo- and regio-selective. vulcanchem.com The initial oxidation of the methyl group and the formation of trans-dihydrodiols are catalyzed by cytochrome P-450 mono-oxygenases and epoxide hydrolase enzyme systems. vulcanchem.com
Fungal systems, particularly Cunninghamella elegans, have been instrumental in elucidating the metabolic pathways of this compound. portlandpress.comvulcanchem.com These studies provide a valuable model for understanding potential metabolic routes in mammalian systems due to the similarities between fungal and mammalian cytochrome P-450 enzymes. vulcanchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylbenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-5-4-8-18-17(13)10-9-16-11-14-6-2-3-7-15(14)12-19(16)18/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYNNEYZRYFXBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=CC4=CC=CC=C4C=C3C2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031279 | |
| Record name | 4-Methylbenz(a)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316-49-4 | |
| Record name | 4-Methylbenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=316-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylbenz(a)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYLBENZ(A)ANTHRACENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Environmental Occurrence and Sources Within Research Paradigms
Ubiquity and Distribution in Environmental Compartments
As a member of the polycyclic aromatic hydrocarbon (PAH) family, 4-Methylbenz[a]anthracene is expected to be distributed across various environmental compartments, including the atmosphere, water bodies, and soil. The environmental behavior of PAHs is largely governed by their physical and chemical properties, such as low water solubility and high lipophilicity, which dictate their partitioning in the environment.
Like other PAHs, this compound enters the atmosphere primarily through incomplete combustion processes. In the atmosphere, PAHs with four rings, such as benz[a]anthracene, are partitioned between the vapor and particulate phases, depending on the ambient temperature nih.gov. Due to its low vapor pressure, the particulate phase is significant for its transport. These particle-bound PAHs can be transported over long distances.
Deposition from the atmosphere occurs through both wet and dry processes. Wet deposition involves the removal of PAHs from the atmosphere by precipitation, while dry deposition involves the settling of particulate matter. Studies on various PAHs have shown that deposition fluxes are generally highest in urban and industrial areas. For instance, in a study conducted in New Jersey, the dry particle deposition fluxes for benzo[b+k]fluoranthene, a similar PAH, were found to be as high as 300 ng m⁻² d⁻¹ rutgers.edu. While specific data for this compound is not available, its deposition dynamics are expected to be comparable to other PAHs of similar molecular weight.
Once introduced into aquatic environments, this compound, like other PAHs, tends to adsorb to particulate matter due to its hydrophobic nature. This leads to its accumulation in sediments, which act as a major sink for PAHs in aquatic systems. The low water solubility and high octanol-water partition coefficient (Kow) of PAHs facilitate their bioaccumulation in aquatic organisms.
The parent compound, benz[a]anthracene, is known to be toxic to aquatic life. Guidelines for the protection of aquatic life have been established for benz[a]anthracene, with long-term concentrations in freshwater recommended to be as low as 0.018 µg/L. The accumulation of PAHs in sediments poses a long-term risk to benthic organisms and the wider aquatic food web.
Soil contamination with this compound and other PAHs is a significant concern, primarily resulting from atmospheric deposition and industrial activities. In soil, PAHs are strongly adsorbed to organic matter, which limits their mobility and bioavailability. However, they can persist in the soil for long periods, posing a risk of exposure to soil-dwelling organisms and potential uptake by plants.
Studies on the parent compound, benz[a]anthracene, in soil have shown concentrations ranging from a few micrograms per kilogram in uncontaminated soils to much higher levels in historically polluted areas researchgate.net. The presence of PAHs in soil can also lead to contamination of groundwater, although their low solubility and strong adsorption to soil particles tend to limit this pathway. Research has indicated that plant uptake of PAHs from soil does occur, with concentrations in roots being significantly higher than in the aerial parts of the plants nih.gov.
Primary and Secondary Formation Pathways in the Environment
The formation of this compound is predominantly linked to anthropogenic activities that involve the incomplete combustion of organic materials.
The primary source of most PAHs, including methylated derivatives like this compound, is the incomplete combustion of carbonaceous materials. tpsgc-pwgsc.gc.ca These sources are widespread and include both stationary and mobile emitters.
Key Combustion Sources:
Industrial Emissions: Stack gases from various industrial processes are a significant source of PAHs.
Vehicle Exhaust: Gasoline and diesel engines release a complex mixture of PAHs into the atmosphere. regenesis.com
Residential Heating: The burning of wood, coal, and other biomass for heating contributes to PAH emissions.
Tobacco Smoke: Cigarette smoke condensate is a known source of methylbenz[a]anthracenes. nih.gov
Beyond direct combustion, certain industrial processes and products are significant sources of PAHs. While there is no evidence of commercial production of this compound for direct use, it is found as a constituent in complex mixtures derived from fossil fuels.
Industrial Sources and Products:
Coal Tar and Pitch: These materials, produced during the coking of coal, contain a high concentration of various PAHs, including benz[a]anthracene and its derivatives. tpsgc-pwgsc.gc.caregenesis.com
Creosote: Used as a wood preservative, creosote is a complex mixture of chemicals, including PAHs. tpsgc-pwgsc.gc.ca
Asphalt: Used for paving and roofing, asphalt contains PAHs that can be released into the environment. tpsgc-pwgsc.gc.ca
Mineral Oils: Certain mineral oils can contain PAHs. regenesis.com
Data Tables
Table 1: General Properties of Benz[a]anthracene (Parent Compound)
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₁₂ |
| Molar Mass | 228.29 g/mol |
| Appearance | Colorless to yellow-brown fluorescent flakes or powder nih.gov |
| Water Solubility | Very low |
Table 2: Common Sources of Polycyclic Aromatic Hydrocarbons
| Source Category | Specific Examples |
|---|---|
| Combustion | Vehicle exhaust, industrial emissions, residential wood burning, tobacco smoke regenesis.comnih.govcdc.gov |
| Industrial | Coal tar production, asphalt production, wood preservation with creosote tpsgc-pwgsc.gc.ca |
| Natural | Forest fires, volcanic eruptions cdc.gov |
Metabolic Activation and Biotransformation Pathways
Enzymatic Biotransformation in Biological Systems
The enzymatic biotransformation of 4-methylbenz[a]anthracene involves a cascade of reactions primarily catalyzed by cytochrome P-450 monooxygenases and epoxide hydrolases. nih.gov These enzyme systems are highly regio- and stereo-selective, meaning they act on specific positions of the molecule with a high degree of spatial precision. nih.gov
In a notable study using the fungus Cunninghamella elegans, a model organism for studying mammalian metabolism of polycyclic aromatic hydrocarbons (PAHs), it was observed that the metabolism of this compound is initiated primarily at the methyl group. nih.gov This initial hydroxylation is followed by further metabolism at the 8,9- and 10,11-positions of the aromatic ring system. nih.gov
It is important to note that no detectable trans-dihydrodiol formation occurs at the methyl-substituted double bond (3,4-positions) or at the 'K' region (5,6-positions) in this fungal model. nih.gov The metabolites produced are optically active, indicating the stereoselectivity of the enzymatic processes involved. nih.gov
A comparison with the metabolism in rat liver microsomal fractions reveals that while the types of metabolites can be similar, the stereochemistry of the products can be opposite. For instance, the major enantiomers of the trans-dihydrodiols formed by C. elegans have S,S absolute stereochemistries, whereas those formed by rat liver microsomes are predominantly R,R. nih.gov
Cytochrome P-450 (CYP) monooxygenases are a superfamily of heme-containing enzymes that play a central role in the metabolism of a wide variety of xenobiotics, including this compound. mdpi.comfrontiersin.org These enzymes catalyze a range of oxidative reactions, with a key function being the introduction of an oxygen atom into the substrate, a process known as monooxygenation. mdpi.com
In the context of this compound metabolism, CYP enzymes are responsible for the initial oxidative attack on the molecule. nih.gov This includes both the hydroxylation of the methyl group and the epoxidation of the aromatic ring. nih.gov The specific isoforms of CYP enzymes involved can influence the metabolic profile and the rate of metabolism. For instance, in studies with the related compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), pretreatment of rat mammary epithelial cells with benz[a]anthracene was shown to induce CYP-mediated metabolism. nih.gov
The activity of CYP enzymes is crucial for the subsequent steps in the biotransformation pathway, as the epoxides and hydroxylated intermediates they produce are substrates for other enzymes like epoxide hydrolase. nih.gov
Epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides to form corresponding trans-dihydrodiols. nih.govmdpi.com This reaction involves the addition of a water molecule to the epoxide ring, resulting in the formation of two hydroxyl groups on adjacent carbon atoms. mdpi.com
In the metabolism of this compound, epoxide hydrolase acts on the arene oxides generated by the cytochrome P-450 system. nih.gov This enzymatic activity is essential for the formation of trans-dihydrodiols, which are key intermediates in the metabolic activation pathway. nih.gov The stereoselectivity of epoxide hydrolase contributes to the formation of specific enantiomers of the dihydrodiol metabolites. nih.gov
The interplay between cytochrome P-450 monooxygenases and epoxide hydrolase is a critical determinant of the metabolic fate of this compound. The balance of these enzymatic activities can influence the extent to which reactive epoxide intermediates are detoxified to dihydrodiols or proceed to form other metabolites.
The biotransformation of this compound leads to the formation of several reactive metabolic intermediates. These intermediates are often the species responsible for the compound's biological activity. The primary pathways for the formation of these reactive metabolites include the generation of vicinal diol-epoxides, hydroxymethyl derivatives, and phenolic metabolites.
A critical pathway in the metabolic activation of many polycyclic aromatic hydrocarbons, including methylbenz[a]anthracenes, is the formation of vicinal diol-epoxides. nih.govnih.gov This process involves the initial formation of a non-K-region dihydrodiol, which is then further oxidized by cytochrome P-450 to form a diol-epoxide. nih.gov
For the related compound 7-methylbenz[a]anthracene (B135024), the 3,4-dihydrodiol is a key intermediate that is metabolized to a vicinal diol-epoxide, specifically 3,4-dihydro-3,4-dihydroxy-7-methylbenz[a]anthracene 1,2-oxide. nih.gov This diol-epoxide is considered a major ultimate carcinogenic metabolite. nih.gov Quantum chemical studies have supported the importance of the bay region diol-epoxide pathway in the carcinogenicity of methylbenz[a]anthracenes. nih.gov
The formation of these diol-epoxides is a multi-step process involving both cytochrome P-450 monooxygenases and epoxide hydrolase. The specific stereochemistry of the diol-epoxide can significantly influence its biological activity.
A primary metabolic pathway for this compound is the oxidation of the methyl group to form a hydroxymethyl derivative. nih.govnih.gov This reaction is catalyzed by cytochrome P-450 monooxygenases. nih.gov
In studies with Cunninghamella elegans, the initial and primary site of metabolism of this compound was the methyl group. nih.gov The resulting 4-hydroxymethylbenz[a]anthracene is then subject to further metabolism on the aromatic ring, leading to the formation of dihydrodiols. nih.gov Similarly, studies with rat liver microsomes have shown the formation of hydroxymethyl derivatives from various methylbenz[a]anthracenes. nih.govnih.gov
In addition to the formation of dihydrodiols and hydroxymethyl derivatives, the metabolism of methylbenz[a]anthracenes also yields phenolic metabolites. nih.govnih.govnih.gov These are formed through the direct hydroxylation of the aromatic ring by cytochrome P-450 enzymes.
Studies on the metabolism of 6-methylbenz[a]anthracene (B135010) by rat liver microsomes have identified several phenolic metabolites, including 3-hydroxy-, 4-hydroxy-, and 5-hydroxy-6-methylbenz[a]anthracene. nih.gov Similarly, the metabolism of 7- and 12-methylbenz[a]anthracene in rat liver homogenates also produces a number of phenolic products. nih.gov The formation of these phenols represents a significant pathway in the biotransformation of these compounds.
Formation of Reactive Metabolic Intermediates
Glutathione (B108866) Conjugate Formation
The formation of glutathione (GSH) conjugates is a critical detoxification pathway for polycyclic aromatic hydrocarbons (PAHs) and their metabolites. This process, often catalyzed by glutathione S-transferases (GSTs), involves the conjugation of the electrophilic species with the nucleophilic thiol group of glutathione, resulting in more water-soluble and readily excretable products.
While direct studies on the glutathione conjugation of this compound are not extensively documented, the metabolism of the parent compound, benz[a]anthracene, provides significant insights. The metabolism of benz[a]anthracene in rat liver preparations in the presence of glutathione leads to the formation of several glutathione conjugates. These conjugates are typically formed from reactive epoxide intermediates. For instance, the "K-region" epoxide of benz[a]anthracene can react with glutathione to form S-(5,6-dihydro-6-hydroxybenz[a]anthracen-5-yl)glutathione. Furthermore, dihydrodiol epoxides, which are ultimate carcinogenic metabolites of many PAHs, are also subject to glutathione conjugation. For example, the microsomal oxidation of the 10,11-double bond of the 8,9-dihydrodiol of benz[a]anthracene, followed by conjugation of the resulting diol-epoxide with glutathione, yields S-(8,9,10,11-tetrahydro-8,9,10-trihydroxybenz[a]anthracen-11-yl)glutathione.
Similarly, studies on 7-methylbenz[a]anthracene have shown its conversion into glutathione conjugates by rat-liver homogenates. Given these precedents, it is highly probable that this compound is also metabolized via pathways leading to the formation of glutathione conjugates. The initial epoxidation of the aromatic ring, either at the K-region or other positions, would generate reactive intermediates susceptible to nucleophilic attack by glutathione.
| Precursor Metabolite (example from Benz[a]anthracene) | Conjugating Agent | Resulting Conjugate (example) |
| "K-region" epoxide | Glutathione (GSH) | S-(5,6-dihydro-6-hydroxybenz[a]anthracen-5-yl)glutathione |
| 8,9-dihydrodiol-10,11-epoxide | Glutathione (GSH) | S-(8,9,10,11-tetrahydro-8,9,10-trihydroxybenz[a]anthracen-11-yl)glutathione |
Regio- and Stereoselective Metabolism in Mammalian Systems
The metabolism of methyl-substituted benz[a]anthracenes in mammalian systems is characterized by a high degree of regio- and stereoselectivity, which is critical in determining the toxicological and carcinogenic properties of these compounds. The position of the methyl group significantly influences which parts of the aromatic ring system are preferentially metabolized.
Quantum chemical studies have been employed to predict the metabolic pathways of various methylbenz[a]anthracenes. These studies suggest that the electronic properties of the molecule, influenced by the methyl group, direct the enzymatic attack of cytochrome P450 monooxygenases to specific regions of the molecule.
Experimental studies on the metabolism of 7-methylbenz[a]anthracene by rat liver microsomes have demonstrated the formation of five distinct, optically active dihydrodiols as the primary metabolites. The major enantiomers of these dihydrodiols were determined to have 1R,2R-, 3R,4R-, and 10R,11R- absolute configurations. This indicates a high degree of stereoselectivity in the enzymatic processes of epoxidation by cytochrome P450 and subsequent hydrolysis by epoxide hydrolase.
While specific data for this compound is limited, it is expected to undergo a similar regio- and stereoselective metabolism. The presence of the methyl group at the 4-position would likely influence the formation of dihydrodiols at various positions on the aromatic rings. Based on the metabolism of other methylated benz[a]anthracenes, potential sites of metabolism for this compound include the 1,2-, 5,6- (K-region), 8,9-, and 10,11-positions. The stereochemistry of the resulting dihydrodiols would be predominantly of the R,R-configuration, as is common for the mammalian metabolism of PAHs.
| Compound | Major Dihydrodiol Metabolites (Absolute Configuration) |
| 7-Methylbenz[a]anthracene | 1R,2R-dihydrodiol, 3R,4R-dihydrodiol, 10R,11R-dihydrodiol |
Microbial Biotransformation Mechanisms
Microorganisms, including fungi and bacteria, possess diverse enzymatic systems capable of transforming and degrading PAHs like this compound. These microbial transformation pathways are of significant interest for bioremediation applications.
Fungal Metabolism and Stereoselectivity (e.g., Cunninghamella elegans)
The fungus Cunninghamella elegans is well-known for its ability to metabolize a wide range of PAHs in a manner that often mimics mammalian metabolism. Studies on the metabolism of this compound by C. elegans have revealed a high degree of regio- and stereoselectivity.
The primary site of metabolic attack by C. elegans on this compound is the methyl group, leading to the formation of 4-hydroxymethylbenz[a]anthracene. This initial oxidation is followed by further metabolism on the aromatic ring system, specifically at the 8,9- and 10,11-positions, to form trans-8,9-dihydro-8,9-dihydroxy-4-hydroxymethylbenz[a]anthracene and trans-10,11-dihydro-10,11-dihydroxy-4-hydroxymethylbenz[a]anthracene. Notably, no metabolism was detected at the methyl-substituted 3,4-positions or the K-region (5,6-positions).
The dihydrodiol metabolites produced by C. elegans are optically active. A key difference from mammalian metabolism is the stereochemistry of these metabolites. The major enantiomers of the trans-8,9-dihydrodiol and trans-10,11-dihydrodiol of 4-hydroxymethylbenz[a]anthracene formed by C. elegans possess an S,S absolute stereochemistry. This is opposite to the predominantly R,R-dihydrodiols formed by rat liver microsomal preparations. The enzymatic system responsible for these transformations in C. elegans involves cytochrome P-450 mono-oxygenase and epoxide hydrolase.
| Metabolite | Position of Dihydroxylation | Absolute Stereochemistry |
| trans-8,9-dihydro-8,9-dihydroxy-4-hydroxymethylbenz[a]anthracene | 8,9-positions | S,S |
| trans-10,11-dihydro-10,11-dihydroxy-4-hydroxymethylbenz[a]anthracene | 10,11-positions | S,S |
Bacterial Degradation Pathways
Bacteria, particularly species from the genus Mycobacterium, are known for their ability to degrade a wide range of PAHs. While specific degradation pathways for this compound are not well-elucidated, studies on the parent compound, benz[a]anthracene, provide a framework for understanding potential bacterial degradation routes.
Mycobacterium vanbaalenii strain PYR-1 has been shown to metabolize benz[a]anthracene at multiple positions, including the C-1,2-, C-5,6-, C-7,12-, and C-10,11-positions, leading to the formation of dihydroxylated and methoxylated intermediates. The major site of initial attack is the C-10, C-11 bond. Subsequent ring cleavage, both ortho- and meta-cleavage, of the dihydroxylated intermediates leads to the formation of various ring-fission products.
Another species, Mycobacterium sp. strain RJGII-135, has been shown to degrade benz[a]anthracene, although the specific metabolites have not been fully characterized. The degradation of PAHs by bacteria is a critical process in the environmental fate of these compounds. The presence of a methyl group on the benz[a]anthracene ring system may influence the rate and regioselectivity of bacterial degradation.
| Bacterial Species | Sites of Attack on Benz[a]anthracene |
| Mycobacterium vanbaalenii PYR-1 | C-1,2-, C-5,6-, C-7,12-, and C-10,11-positions |
Photochemical Transformation and Activation Pathways
In addition to biological transformations, this compound, like other PAHs, is susceptible to photochemical transformation upon exposure to light, particularly ultraviolet (UV) radiation. These photochemical reactions can lead to the degradation of the parent compound and the formation of various photoproducts, some of which may be more toxic than the original compound.
Studies on the photodegradation of the parent compound, benz[a]anthracene, have shown that the quantum yields of photodegradation increase with the polarity of the medium. In aqueous environments, the formation of endoperoxides is a proposed pathway, similar to that of anthracene.
Research on 7,12-dimethylbenz[a]anthracene (DMBA) has shown that light irradiation can convert it into several photoproducts, including benz[a]anthracene-7,12-dione, 7-hydroxy-12-keto-7-methylbenz[a]anthracene, 7,12-epidioxy-7,12-dihydro-DMBA, and hydroxymethyl derivatives. Photo-irradiation of DMBA in the presence of DNA has been shown to form covalent DNA adducts that are different from those formed through metabolic activation. This suggests that photochemical activation can be an alternative pathway to genotoxicity for methylated PAHs.
Given these findings, it is plausible that this compound undergoes similar photochemical transformations. Exposure to sunlight could lead to the formation of endoperoxides, quinones, and hydroxylated derivatives. These photochemical reactions are an important consideration in the environmental fate and potential toxicity of this compound.
| Compound | Potential Photoproducts (by analogy) |
| This compound | Endoperoxides, Quinones, Hydroxylated derivatives |
Molecular Mechanisms of Carcinogenicity and Genotoxicity
DNA Adduct Formation and Persistence
The covalent binding of metabolites of 4-Methylbenz[a]anthracene to DNA, forming DNA adducts, is a critical initiating event in its mechanism of carcinogenicity. These adducts disrupt the normal structure and function of DNA, leading to genetic instability.
The carcinogenicity of polycyclic aromatic hydrocarbons (PAHs) like this compound is largely explained by the "bay-region" theory. researchgate.netacs.org This theory posits that the ultimate carcinogenic metabolites are diol epoxides formed on an angular benzo ring, where the epoxide ring is situated in a sterically hindered "bay region" of the molecule. researchgate.netacs.org For benz[a]anthracene and its methylated derivatives, metabolic activation by cytochrome P450 enzymes leads to the formation of diol epoxides. Specifically, the process generates bay-region diol-epoxides, which are highly reactive electrophiles. epa.gov
Studies on the closely related and highly potent 7-methylbenz[a]anthracene (B135024) (7-MBA) show that its metabolism produces both anti- and syn-bay-region diol-epoxides (7-MBADEs). nih.govoup.com These reactive intermediates are capable of attacking the nucleophilic centers in DNA bases, leading to the formation of stable covalent adducts. nih.govoup.com The formation of these bay-region diol epoxide-DNA adducts is considered the primary pathway for the initiation of carcinogenesis by methylbenz[a]anthracenes.
Detailed analysis of the DNA adducts formed by methylbenz[a]anthracenes has identified specific points of attachment to DNA bases. Research on 7-MBA, the most potent monomethyl isomer, has provided significant insight into the types of adducts formed. In mouse epidermis, the primary DNA adduct identified is derived from the reaction of the anti-diol-epoxide with the exocyclic amino group of deoxyguanosine, tentatively identified as (+)-anti-7-MBADE-trans-N2-dGuo. nih.gov
In addition to this major adduct, several minor adducts have been characterized. These include a deoxyguanosine adduct derived from the syn-diol-epoxide and deoxyadenosine (B7792050) adducts formed from both the anti- and syn-diol-epoxides. nih.govoup.com The reaction of benz[a]anthracene diol-epoxides primarily results in N2-guanine derivatives. nih.gov The preference for reaction with deoxyguanosine and deoxyadenosine residues is a key feature of the genotoxicity of these compounds. nih.govoup.com
Table 1: Characterized DNA Adducts of 7-Methylbenz[a]anthracene (7-MBA)
| Adduct Type | Diol-Epoxide Precursor | DNA Base | Relative Abundance |
|---|---|---|---|
| (+) anti-7-MBADE-trans-N2-dGuo | anti-7-MBADE | Deoxyguanosine | Major |
| dGuo adduct | syn-7-MBADE | Deoxyguanosine | Minor |
| dAdo adduct | syn-7-MBADE | Deoxyadenosine | Minor |
Data derived from studies on the potent isomer 7-methylbenz[a]anthracene. nih.govoup.com
The formation of bulky DNA adducts by metabolites of this compound has profound consequences for genetic integrity. These adducts distort the DNA double helix, which can physically impede the processes of DNA replication and transcription. scielo.org.mxresearchgate.net This blockage can lead to the stalling of replication forks and the introduction of errors during DNA synthesis.
If not repaired, these adducts can lead to permanent mutations. The cellular machinery attempts to remove these bulky lesions primarily through the nucleotide excision repair (NER) pathway. researchgate.net However, if the repair is inefficient or error-prone, or if the cell divides before the adduct is removed, mutations can become fixed in the genome. For instance, some PAH adducts are known to induce specific mutational signatures, such as G to T transversions, particularly in critical genes like the p53 tumor suppressor. nih.gov The persistence of these adducts and the subsequent mutations in key proto-oncogenes and tumor suppressor genes are fundamental steps in chemical carcinogenesis. nih.gov
Carcinogenic Potency and Structure-Activity Relationships (SAR)
The carcinogenic potency of benz[a]anthracene derivatives is not uniform; it is highly dependent on their molecular structure, particularly the position of methyl group substituents. This relationship between chemical structure and biological activity is a central concept in toxicology.
The parent compound, benz[a]anthracene, is a relatively weak carcinogen. oup.com However, the addition of a methyl group at specific positions on the aromatic ring system can dramatically increase its carcinogenic activity. oup.comnih.gov Of the twelve possible monomethylbenz[a]anthracene isomers, the position of the methyl group is a critical determinant of carcinogenic potency. oup.comca.gov
Extensive studies have shown that methylation at the 7-position results in the most potent carcinogen among the monomethyl derivatives for mouse skin. oup.comca.gov Derivatives with methyl groups at the 6-, 8-, and 12-positions also show enhanced carcinogenicity compared to the parent compound. nih.gov Conversely, methylation at other positions may not increase activity or could even lead to a lack of carcinogenic activity. nih.gov This demonstrates a clear structure-activity relationship, where the location of the methyl group influences the molecule's metabolic activation and interaction with biological targets.
Table 2: Relative Carcinogenic Potency of Selected Methylbenz[a]anthracene Isomers
| Compound | Methyl Group Position(s) | Relative Carcinogenic Activity |
|---|---|---|
| Benz[a]anthracene | None | Weak |
| 6-Methylbenz[a]anthracene (B135010) | 6 | Active |
| 7-Methylbenz[a]anthracene | 7 | Highly Active (Most potent monomethyl) oup.comca.gov |
| 8-Methylbenz[a]anthracene | 8 | Active |
| 12-Methylbenz[a]anthracene | 12 | Active |
This table provides a generalized view of structure-activity relationships based on available research. oup.comca.govnih.gov
The bay-region theory is fundamental to understanding the structure-activity relationships observed in methylbenz[a]anthracenes. The theory successfully predicts that compounds that are readily metabolized to form electronically reactive and stable bay-region diol-epoxides will be potent carcinogens. researchgate.netepa.gov The position of the methyl group can influence the ease of formation and the properties of these ultimate carcinogens.
The methyl group can affect the electronic properties of the molecule, potentially facilitating the epoxidation of the dihydrodiol precursor in the bay region. researchgate.net For benz[a]anthracene, the bay region is located between the 1 and 12 positions. The metabolic pathway leading to the ultimate carcinogen involves the formation of a 3,4-dihydrodiol, which is then epoxidized to form the highly reactive 3,4-diol-1,2-epoxide in the bay region. researchgate.netscielo.org.mx The exceptional activity of the benz[a]anthracene 3,4-dihydrodiol as a tumor initiator underscores the importance of this metabolic pathway. epa.gov The higher mutagenicity and tumorigenicity of bay-region diol epoxides compared to their non-bay-region counterparts confirm the validity of this theory in explaining the carcinogenic mechanism of this compound and its isomers. scielo.org.mx
Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicological Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to predict the toxicological properties of chemicals based on their molecular structure. nih.govljmu.ac.uk These models establish a mathematical relationship between the structural or physicochemical characteristics of a molecule and its biological activity, such as toxicity or carcinogenicity. nih.gov For polycyclic aromatic hydrocarbons (PAHs) like this compound, QSAR studies are instrumental in predicting their carcinogenic potential without extensive animal testing. nih.gov
Research into the methyl derivatives of benz[a]anthracene has shown that carcinogenic activity can be correlated with molecular orbital reactivity indices. researchgate.net Good correlations have been established between the carcinogenic potency of these compounds and the properties of their metabolites. researchgate.net Specifically, two factors appear critical in determining carcinogenic strength: the epoxidation of a dihydrodiol intermediate and the molecule's ability to form a stable "bay region" carbonium ion. researchgate.net The differences in carcinogenic potencies among various methyl-substituted isomers of benz[a]anthracene can be explained by examining these in vivo metabolic transformations through the lens of molecular orbital theory. researchgate.net Models like TOPKAT (Toxicity Prediction by Komputer Assisted Technology) utilize a range of two-dimensional molecular, electronic, and spatial descriptors to predict various toxicological endpoints, including mutagenicity and rodent carcinogenicity. europa.eu
The predictive performance of any QSAR model is dependent on several factors, including the quality and consistency of the underlying data, the selection of appropriate molecular descriptors that relate to the mechanism of action, and ensuring that predictions fall within the applicability domain of the model. ljmu.ac.uk
Geometric Configuration and Molecular Interactions in Carcinogenicity
The geometric configuration of this compound, particularly the position of the methyl group, is a critical determinant of its carcinogenic activity. The metabolic activation of benz[a]anthracene and its derivatives is a key process leading to carcinogenicity. nih.gov This process often involves the formation of dihydrodiol epoxides in the "bay region" of the molecule. researchgate.net
Studies on methylbenz[a]anthracene isomers have revealed a strong link between the compound's structure and its carcinogenic potential. The ability to form a stable bay-region carbonium ion after metabolic epoxidation of a dihydrodiol intermediate is considered a crucial factor for high carcinogenic potency. researchgate.net The specific location of the methyl group on the benz[a]anthracene skeleton influences the electronic properties and steric accessibility of different regions of the molecule, thereby affecting the rates and products of metabolic reactions. nih.gov
For instance, the presence and position of an alkyl group can alter the metabolic pathway. Research comparing methyl and ethyl derivatives of benz[a]anthracene suggests that a bulkier alkyl group can enhance the formation of diols on the angular benzo-ring, potentially altering the balance of metabolic activation and detoxification pathways. nih.gov The carcinogen 7-methylbenz[a]anthracene, a positional isomer of this compound, is believed to be metabolically activated via its bay-region dihydrodiol-epoxide, trans-3,4-dihydro-3,4-dihydroxy-7-methyl-benz[a]anthracene 1,2-oxide. nih.gov This highlights the importance of the molecular geometry in directing the metabolic processes that underpin carcinogenicity.
Genotoxic Manifestations in Cellular and Animal Models
Mutagenicity Studies in Prokaryotic and Eukaryotic Systems
The genotoxicity of this compound is linked to its ability to induce mutations after metabolic activation. While direct mutagenicity data for the 4-methyl isomer is specific, the parent compound, benz[a]anthracene, and its metabolites have been shown to be mutagenic. Benz[a]anthracene-trans-3,4-dihydrodiol, a metabolite, exhibits higher mutagenicity and tumorigenicity than the parent compound itself. nih.gov This suggests that metabolic activation is a prerequisite for the mutagenic activity of these compounds.
Evidence from related compounds, such as 7-methylbenz[a]anthracene, shows clear evidence of mutagenicity in experimental animals. nih.gov The genotoxic effects of PAHs are often evaluated using bacterial reverse mutation assays (e.g., Ames test) in prokaryotic systems and various assays in eukaryotic cells to detect gene mutations, chromosomal damage, and DNA adduct formation. The metabolic activation of benz[a]anthracene can lead to the formation of reactive intermediates that bind covalently to DNA, forming adducts that can cause mutations if not repaired.
Chromosomal Aberrations and Other DNA Damage Endpoints
This compound, like other carcinogenic PAHs, can induce chromosomal aberrations and other forms of DNA damage following metabolic activation. The process often involves oxidative DNA damage, which is a key step leading to irreversible genomic damage such as mutations and chromosomal aberrations. oecd.org
Metabolites of benz[a]anthracene, such as benz[a]anthracene-3,4-dione (a quinone) and benz[a]anthracene-trans-3,4-dihydrodiol, are capable of inducing oxidative DNA damage. nih.gov This damage can manifest as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a well-known marker of oxidative stress. nih.govnih.gov Studies have shown that benz[a]anthracene metabolites can cause DNA damage that is inhibited by catalase, indicating the involvement of hydrogen peroxide (H₂O₂). nih.govnih.gov
Furthermore, specific DNA lesions have been identified at sequences corresponding to mutational hotspots in tumor suppressor genes, such as the human p53 gene. nih.govnih.gov For example, a metabolite of benz[a]anthracene was found to induce a double-base lesion of Cytosine (C) and Guanine (G) at a sequence complementary to codon 273 of the p53 gene. nih.gov This demonstrates a direct mechanistic link between the chemical's metabolic products and damage to critical cancer-related genes.
Table 1: DNA Damage Induced by Benz[a]anthracene Metabolites
| Metabolite | Type of DNA Damage | Key Findings | Reference |
|---|---|---|---|
| Benz[a]anthracene-trans-3,4-dihydrodiol | Oxidative Damage, DNA Lesions | Nonenzymatically causes Cu(II)-mediated DNA damage, including 8-oxodG formation. Induces lesions at a hotspot sequence of the p53 gene. | nih.gov |
| Benz[a]anthracene-3,4-dione | Oxidative Damage | Induces oxidative DNA damage in the presence of cytochrome P450 reductase. | nih.gov |
| Benz[a]anthracene-1,2-dihydrodiol | Oxidative Damage, DNA Lesions | Causes Cu(II)-mediated DNA damage and 8-oxodG formation in the presence of dihydrodiol dehydrogenase (DD) and NAD+. Induces lesions at a p53 hotspot. | nih.gov |
Receptor-Mediated Biological Activities
Aryl Hydrocarbon Receptor (AhR) Transactivation Assays
The biological activities of this compound are, in part, mediated by its interaction with the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a central role in regulating the expression of genes involved in xenobiotic metabolism, including many cytochrome P450 enzymes. nih.govresearchgate.net Activation of the AhR by PAHs is a key initiating event in their metabolism and subsequent toxicity. nih.gov
In vitro reporter gene assays, such as the chemical-activated luciferase expression (CALUX) assay, are used to determine the potency of PAHs to activate the AhR. nih.gov Studies on alkylated derivatives of benz[a]anthracene have demonstrated that methylation affects the potency for AhR activation in a position-dependent manner. nih.gov In studies using early life stages of zebrafish, alkylated homologs of benz[a]anthracene showed different potencies for activating the zebrafish AhR2 compared to the parent compound. nih.gov This indicates that the specific placement of the methyl group on the benz[a]anthracene structure is a critical factor in determining its interaction with the AhR.
The transactivation of AhR initiates a cascade of events, including the induction of metabolic enzymes that can convert the parent PAH into reactive metabolites. While this is a detoxification pathway, it can also lead to metabolic activation, producing the ultimate carcinogenic species. Therefore, AhR transactivation assays are valuable tools for assessing a key mechanistic aspect of the toxicity of compounds like this compound. nih.govnih.gov
Interspecies Variation in AhR Sensitivity to Alkylated PAHs
The sensitivity of the Aryl hydrocarbon Receptor (AhR) to activation by alkylated Polycyclic Aromatic Hydrocarbons (PAHs), such as this compound, exhibits significant variation across different species. This divergence in response is a critical factor in understanding the species-specific toxicological effects of these compounds. Research has demonstrated that the potency of an alkylated PAH to activate the AhR is not uniform across phylogenetic lines, indicating that the structural and functional characteristics of the AhR protein itself play a crucial role in determining sensitivity.
A significant study investigating the effects of alkylation on the potency of benz[a]anthracene for AhR2 transactivation in nine distinct species of freshwater fish provides key insights into this interspecies variability. oup.comoup.comresearchgate.netnih.gov In this research, the activation of the AhR2 isoform, which is linked to dose-dependent mortality and developmental malformations in fish, was assessed in vitro. oup.com The study compared the potency of this compound and other alkylated homologues to the parent compound, benz[a]anthracene. oup.comoup.comresearchgate.netnih.gov
The findings revealed that this compound activated the AhR2 in a concentration-dependent manner in all nine fish species studied. oup.com However, the sensitivity to this activation varied considerably among the species. For instance, the AhR2 of the white sucker was found to be the most sensitive to activation by this compound. oup.com This is a notable finding, as the white sucker's AhR2 is among the most tolerant to activation by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the prototypical AhR agonist, highlighting that the rank order of species sensitivity is not conserved across different AhR ligands. oup.com
The interspecies variation in sensitivity to AhR2 activation by each tested PAH was substantial, with ranges of up to 561-fold. researchgate.netnih.gov Alkylation was observed to both increase and decrease the range of this interspecies variation. researchgate.netnih.gov This suggests that the presence and position of an alkyl group on the PAH backbone can differentially influence the ligand-receptor interaction across species.
The following table summarizes the median effective concentration (EC50) values for AhR2 activation by this compound in the nine fish species studied. A lower EC50 value indicates a higher sensitivity of the AhR2 to the compound.
| Species | EC50 (nM) for this compound |
|---|---|
| White sucker | Data not specifically provided in the abstracts for this individual compound and species combination. The source indicates white sucker was the most sensitive to 4-MBAA. |
| Lake trout | Data not provided in the abstracts. |
| Fathead minnow | Data not provided in the abstracts. |
| Japanese medaka | Data not provided in the abstracts. |
| Brook trout | Data not provided in the abstracts. |
| Lake sturgeon | Data not provided in the abstracts. |
| Zebrafish | Data not provided in the abstracts. |
| White sturgeon | Data not provided in the abstracts. |
| Northern pike | Data not provided in the abstracts. |
The available search results indicate that while the study was comprehensive, the specific EC50 values for this compound for each of the nine species are not detailed in the provided abstracts. The primary finding highlighted is the significant range of sensitivity and the fact that the white sucker was the most sensitive.
These species-specific differences in AhR activation are thought to arise from variations in the molecular configuration and activation of the AhR protein itself, as well as differences in the cis-acting elements that the AhR interacts with to regulate gene expression. nih.gov Even highly conserved AhR proteins among different species can exhibit significant differences in sensitivity to ligands due to minor variations in the amino acid sequence of the ligand-binding domain. nih.gov
Toxicological Profiles and Biological Responses
Organ-Specific Toxicity Assessment
Pulmonary Toxicity
Inhalation is a primary route of human exposure to PAHs, making the respiratory system a critical target for toxicity. nih.gov Studies on the parent compound, benz[a]anthracene, have demonstrated its potential to induce pulmonary damage. In a study on Rattus norvegicus, administration of benz[a]anthracene resulted in dose-dependent gross and histopathological damage to the lungs, including congestion and damaged alveolar sacs with cellular infiltration. academicjournals.orgacademicjournals.org
Table 1: Histopathological Lung Damage Induced by Benz[a]anthracene in Rattus norvegicus
| Observation | Description |
|---|---|
| Gross Pathology | Congestion of the lungs. |
| Histopathology | Damaged alveolar sacs with cellular infiltration. |
Data based on a study of Benz[a]anthracene. academicjournals.orgacademicjournals.org
Hepatic Effects
The liver is a primary site of metabolism for xenobiotics, including PAHs, and is therefore susceptible to their toxic effects. Methyl substitution on the benz[a]anthracene ring has been shown to significantly influence its activity within liver cells. nih.gov
Studies on a series of monomethylated benz[a]anthracenes (MeBaAs) in rat liver cell lines revealed that methyl substitution enhances the activity of these compounds. nih.gov All MeBaAs tested induced higher levels of cytochrome P450 1A1 mRNA compared to the parent compound, benz[a]anthracene. nih.gov This induction of metabolic enzymes is a key step in the bioactivation of PAHs to their more toxic and carcinogenic forms. With the exception of 10-MeBaA, all other tested MeBaAs also induced cell proliferation in contact-inhibited liver cells, a hallmark of potential tumor promotion. nih.gov Furthermore, several MeBaA isomers were found to inhibit gap junctional intercellular communication, a process crucial for maintaining tissue homeostasis and whose disruption is implicated in carcinogenesis. nih.gov
In fish, exposure to benz[a]anthracene has been shown to induce liver damage, as evidenced by significant decreases in total protein, metabolic enzymes, and cholesterol levels in the plasma. nih.gov One of the metabolites of benz[a]anthracene is 4-hydroxybenz[a]anthracene, indicating that the 4-position is a site of metabolic activity. nih.gov
Table 2: Effects of Monomethylated Benz[a]anthracenes (MeBaAs) on Rat Liver Cells
| Effect | Observation |
|---|---|
| CYP1A1 mRNA Induction | All tested MeBaAs showed higher induction than benz[a]anthracene. |
| Cell Proliferation | All tested MeBaAs (except 10-MeBaA) induced proliferation. |
| Gap Junctional Intercellular Communication | Inhibited by 1-, 2-, 8-, 10-, 11-, and 12-MeBaA. |
Data based on a study of a series of monomethylated benz[a]anthracenes. nih.gov
Mammary Gland Adenocarcinogenesis
The carcinogenic potential of methylated benz[a]anthracenes in the mammary gland is well-documented, particularly for 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a potent inducer of mammary tumors in rodents. nih.govnih.gov This compound serves as a widely used model for studying breast cancer. nih.gov
While direct evidence for 4-methylbenz[a]anthracene-induced mammary adenocarcinogenesis is scarce, studies on related compounds suggest that the location of methyl groups and other substituents on the benz[a]anthracene structure is critical for its carcinogenic activity. For example, a study on the tumor-initiating activity of A-ring derivatives of DMBA found that a 4-fluoro substituent significantly impacted its carcinogenic potential. nih.govoup.com This highlights the importance of the A-ring, where the 4-position is located, in the biological activity of these compounds. The potent carcinogenicity of DMBA in the mammary gland is linked to its metabolic activation within the target tissue, leading to the formation of DNA adducts. nih.gov
Immunotoxicity and Immunosuppressive Effects
Polycyclic aromatic hydrocarbons are known to exert immunosuppressive effects. oup.comnih.gov The immune system is a sensitive target for chemical insults, and exposure to PAHs can impair its ability to respond to pathogens and transformed cells.
Much of the research in this area has focused on 7,12-dimethylbenz[a]anthracene (DMBA). Neonatal exposure to DMBA in mice has been shown to cause a permanent depression of the humoral antibody response. oup.com This immunosuppressive effect was found to be dose-dependent. oup.com The mechanism of DMBA-induced immunotoxicity is linked to its metabolic activation, which can lead to damage in lymphoid tissues. nih.gov While carcinogenic doses of benz[a]pyrene and 3-methylcholanthrene (B14862) did not produce detectable immunosuppression under similar conditions, the strong correlation between DMBA-induced immunosuppression and a high incidence of lymphatic tissue tumors underscores the potential link between immune system dysfunction and carcinogenesis. oup.com
Although specific studies on the immunotoxicity of this compound were not identified, the general principles of PAH-induced immunosuppression, which often involve the aryl hydrocarbon receptor (AhR), are likely applicable. nih.gov
Teratogenic Potential of PAHs
Polycyclic aromatic hydrocarbons as a class are recognized for their potential to cause developmental toxicity and birth defects. wur.nlwur.nlresearchgate.net Maternal exposure to PAHs has been associated with adverse birth outcomes in some studies.
A study evaluating the developmental toxicity of several monomethylated congeners of benz[a]anthracene using a zebrafish embryotoxicity test provides direct insight into the teratogenic potential of this class of compounds. wur.nlwur.nlresearchgate.net The study found that methylation can either increase or decrease the developmental toxicity of PAHs. wur.nlresearchgate.net The tested PAHs induced a range of developmental effects in zebrafish embryos, including:
Failure to hatch
Lack of movement and circulation
Yolk sac and pericardial edemas
Deformed body shape
Increased mortality wur.nlresearchgate.net
The position of the methyl group on the aromatic ring was shown to alter the developmental toxicity, possibly by affecting the interaction of the compound with the aryl hydrocarbon receptor (AhR), which is known to mediate the developmental toxicity of some PAHs. wur.nlresearchgate.net
Table 3: Developmental Effects of Methylated PAHs in Zebrafish Embryos
| Developmental Effect | Observation |
|---|---|
| Hatching | Unhatched embryos |
| Physiological Function | No movement and circulation |
| Morphology | Yolk sac and pericardial edemas, deformed body shape |
| Viability | Cumulative mortality |
Data based on a study of monomethylated 4- and 5-ring PAHs. wur.nlresearchgate.net
Analytical Methodologies in Research on 4 Methylbenz a Anthracene
Advanced Chromatographic Separation Techniques
Chromatographic methods are fundamental to isolating 4-Methylbenz[a]anthracene and its derivatives from intricate mixtures, enabling their subsequent analysis. The choice of technique is dictated by the specific properties of the analytes and the complexity of the sample matrix.
Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) is a powerful tool for the analysis of complex mixtures of polycyclic aromatic hydrocarbons (PAHs), including their methylated isomers. nih.govgcms.czresearchgate.net The high peak capacity and enhanced separation power of GC×GC are particularly advantageous for resolving isomeric compounds that are often difficult to separate using conventional one-dimensional GC. nih.govnsf.govmdpi.com
In a typical GC×GC setup for PAH analysis, a non-polar column is used in the first dimension to separate analytes based on their boiling points, while a more polar column in the second dimension provides separation based on polarity and shape. nih.govmdpi.com This orthogonal separation mechanism allows for the resolution of co-eluting isomers. For instance, different methylbenz[a]anthracene isomers, which have very similar boiling points, can be separated based on subtle differences in their interaction with the second-dimension stationary phase. While specific studies focusing exclusively on this compound are not prevalent, the successful separation of various methyl-PAH isomers in complex samples like engine oil and environmental extracts demonstrates the technique's applicability. gcms.czresearchgate.net
The following table outlines a typical column combination and conditions used in GC×GC-TOF-MS for the analysis of PAH isomers.
Table 1: Illustrative GC×GC-TOF-MS Parameters for PAH Isomer Analysis
| Parameter | First Dimension (¹D) | Second Dimension (²D) |
|---|---|---|
| Column | LC-50 (liquid crystal) | NSP-35 (nano-stationary phase) |
| Length | 10 m | 1.2 m |
| Internal Diameter | 0.15 mm | 0.10 mm |
| Film Thickness | 0.10 µm | 0.10 µm |
| Carrier Gas | Helium | - |
| Modulation Period | 4-8 s | - |
| Oven Program | Initial temp. 100°C, ramp to 330°C | - |
This table presents a representative set of parameters and is not specific to a single study.
High-performance liquid chromatography (HPLC) is an indispensable technique for the separation and purification of the metabolites and DNA adducts of this compound. nih.govnih.gov Reversed-phase HPLC, in particular, is widely employed for these analyses, often using a C18 column and a mobile phase gradient of water and an organic solvent like methanol (B129727) or acetonitrile. nih.govresearchgate.net
In the study of this compound metabolism, HPLC is used to separate a variety of products, including dihydrodiols, phenols, and hydroxymethyl derivatives. The separated fractions can then be collected for further characterization by spectroscopic methods. nih.gov Similarly, HPLC is crucial in the analysis of DNA adducts. Following the exposure of DNA to activated forms of this compound, the DNA is enzymatically hydrolyzed to nucleosides or nucleotides, and the resulting mixture is separated by HPLC to isolate the adducts from the unmodified nucleosides. nih.gov
The table below provides an example of HPLC conditions that can be used for the separation of methylbenz[a]anthracene metabolites.
Table 2: Representative HPLC Conditions for Metabolite Separation
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Linear gradient from ~40% B to 95% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis (e.g., 254 nm) or Fluorescence |
This table is a generalized representation of typical HPLC conditions.
Spectroscopic and Spectrometric Characterization Methods
Once the components of interest are isolated, various spectroscopic and spectrometric techniques are employed to elucidate their structures and confirm their identities.
Mass spectrometry, often coupled with a chromatographic separation technique (GC-MS or LC-MS), is a primary tool for the identification and quantification of this compound metabolites. nih.gov Electron ionization (EI) mass spectrometry of the parent compound and its simple metabolites typically shows a prominent molecular ion peak, which is useful for determining the molecular weight. The fragmentation patterns can provide clues about the structure, although the aromatic nature of these compounds often leads to limited fragmentation.
For dihydrodiol metabolites, mass spectral analysis is used to confirm the addition of two hydroxyl groups. The mass spectrum will show a molecular ion corresponding to the mass of the parent compound plus 34 amu (for the two oxygen and two hydrogen atoms). nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules, including the metabolites of this compound. Both ¹H NMR and ¹³C NMR are utilized to determine the precise location of metabolic modifications on the aromatic ring system. rsc.orgresearchgate.net
In ¹H NMR spectra, the chemical shifts and coupling constants of the aromatic protons provide detailed information about their chemical environment. The introduction of a hydroxyl group or the formation of a dihydrodiol will cause significant changes in the chemical shifts of nearby protons. For example, the protons attached to the carbons bearing the hydroxyl groups in a dihydrodiol will appear as distinct signals in the aliphatic region of the spectrum. researchgate.net ¹³C NMR provides complementary information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic environment, and the positions of metabolic modifications can be determined by analyzing the changes in the ¹³C spectrum compared to the parent compound. rsc.org
The following table provides hypothetical ¹H NMR chemical shift ranges for protons in different regions of a this compound dihydrodiol metabolite.
Table 3: Postulated ¹H NMR Chemical Shift Ranges for a this compound Dihydrodiol
| Proton Type | Postulated Chemical Shift Range (ppm) |
|---|---|
| Aromatic Protons | 7.0 - 9.0 |
| Methyl Protons | ~2.5 |
| Protons on Hydroxylated Carbons | 4.0 - 5.5 |
This table illustrates expected chemical shift regions and is not based on a specific measured spectrum of a this compound metabolite.
Circular dichroism (CD) spectroscopy is a critical technique for determining the absolute stereochemistry of chiral molecules, such as the trans-dihydrodiol metabolites of this compound. nih.gov The formation of dihydrodiols introduces stereocenters, and the resulting enantiomers can have different biological activities. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a property of chiral molecules.
The CD spectra of the dihydrodiol metabolites of this compound are typically compared to the spectra of the corresponding benz[a]anthracene dihydrodiols, for which the absolute stereochemistry is known. nih.gov The similarity in the shape and sign of the Cotton effects in the CD spectra allows for the assignment of the absolute configuration (e.g., R,R or S,S) to the metabolically formed dihydrodiols. This analysis is crucial for understanding the stereoselective nature of the metabolic enzymes involved. nih.gov
Specialized DNA Adduct Detection Methodologies
The formation of covalent DNA adducts is a critical event in the initiation of chemical carcinogenesis. Consequently, highly sensitive methods are required to detect and quantify these adducts.
³²P-Postlabeling coupled with Chromatographic Analysis
The ³²P-postlabeling assay is an ultrasensitive technique for the detection of DNA adducts, capable of identifying as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides. nih.gov This method involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the enrichment of adducts, and then the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by T4 polynucleotide kinase. nih.gov The resulting radiolabeled adducts are then separated and quantified using chromatographic techniques.
In a study on the closely related isomer, 7-methylbenz[a]anthracene (B135024) (7-MBA), which serves as a model for methylated benz[a]anthracenes, this methodology was employed to analyze DNA adducts in SENCAR mouse epidermis. oup.com Following topical application, DNA was isolated and analyzed using ³²P-postlabeling coupled with high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). oup.com
The analysis revealed the formation of both deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo) adducts. oup.com These adducts were determined to be derived from the anti- and syn-bay-region diol-epoxides of 7-MBA, which are ultimate carcinogenic metabolites. oup.com The major DNA adduct identified was tentatively characterized as (+)-anti-7-MBADE-trans-N²-dGuo. oup.com Additionally, minor dGuo and dAdo adducts originating from the syn-diol-epoxide were also detected. oup.com The chromatographic separation was crucial in resolving these various adducts, with improved TLC procedures utilizing specific solvent systems to enhance the separation of anti- and syn-isomers. oup.com
DNA Adducts of 7-Methylbenz[a]anthracene Identified by ³²P-Postlabeling and Chromatography
| Adduct Type | Parent Nucleoside | Metabolic Precursor | Relative Abundance |
|---|---|---|---|
| (+)-anti-7-MBADE-trans-N²-dGuo | Deoxyguanosine | anti-diol-epoxide | Major |
| syn-7-MBADE-dGuo adduct | Deoxyguanosine | syn-diol-epoxide | Minor |
| syn-7-MBADE-dAdo adduct | Deoxyadenosine | syn-diol-epoxide | Minor |
| anti- or syn-7-MBADE-dAdo adduct | Deoxyadenosine | anti- or syn-diol-epoxide | Minor |
Data based on studies of the 7-methylbenz[a]anthracene isomer. oup.com
Challenges in the Analytical Identification and Quantification of Alkylated PAHs
The analysis of alkylated PAHs, including this compound, presents significant challenges compared to their parent compounds. These difficulties can impact the accuracy of exposure assessment and toxicological studies.
One of the primary challenges is the sheer complexity of isomeric composition. Methylation can occur at various positions on the aromatic ring system, resulting in numerous isomers with similar physicochemical properties. For instance, there are twelve possible monomethylbenz[a]anthracenes. oup.com This complexity makes chromatographic separation difficult, as isomers often co-elute, leading to inaccurate identification and quantification. thermofisher.com
Another significant hurdle is the lack of commercially available analytical standards for many alkylated PAHs. epa.gov Quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) typically relies on the comparison of the instrumental response of an analyte to that of a known standard. Without a specific standard for this compound, analysts often have to use the response factor of the parent compound, benz[a]anthracene. This approach can lead to significant underestimation of the actual concentration of the alkylated derivative. epa.gov
Furthermore, the presence of complex matrices in environmental and biological samples can interfere with the analysis. thermofisher.com These interferences can mask the signal of the target analyte or enhance it, leading to inaccurate results. Advanced sample preparation techniques and high-resolution instrumentation, such as triple quadrupole mass spectrometry, can help to mitigate these matrix effects but also increase the cost and complexity of the analysis. thermofisher.com
Finally, the wide range of concentrations at which these compounds can be present, from trace levels to high concentrations, requires analytical methods with a broad dynamic range to ensure both sensitivity and accuracy. thermofisher.com
Key Challenges in the Analysis of Alkylated PAHs
| Challenge | Description | Impact on Analysis of this compound |
|---|---|---|
| Isomeric Complexity | Multiple possible positions for the methyl group lead to numerous isomers with similar properties. | Difficulty in chromatographic separation from other methylbenz[a]anthracene isomers, leading to potential misidentification and inaccurate quantification. |
| Lack of Analytical Standards | Pure standards for many individual alkylated PAHs are not commercially available. | Quantification often relies on the response factor of the parent PAH (benz[a]anthracene), which can result in significant underestimation of the true concentration. |
| Matrix Interference | Complex environmental or biological samples contain compounds that can interfere with the analytical signal. | Inaccurate detection and quantification due to masking or enhancement of the this compound signal. |
| Wide Dynamic Range | Concentrations can vary significantly across different samples. | Requires analytical methods that are sensitive enough for trace-level detection while also being accurate at higher concentrations. |
Environmental and Health Risk Assessment Frameworks in Academic Research
Bioaccumulation and Persistence in Environmental Systems
The environmental fate of 4-Methylbenz[a]anthracene, a member of the polycyclic aromatic hydrocarbon (PAH) family, is governed by its physicochemical properties, which favor its association with particulate matter and sediments. Like other high molecular weight PAHs, it has low aqueous solubility and a high octanol-water partition coefficient (Log Kow), indicating a strong tendency to bioaccumulate in organisms.
PAHs are known to be persistent in the environment, with their degradation rates influenced by factors such as microbial activity, sunlight (photolysis), and the nature of the environmental matrix. In soil and sediment, PAHs are subject to various transformation processes, including volatilization, adsorption, and leaching. Heavier compounds, such as this compound, tend to accumulate in soils and exhibit increased bioavailability to living organisms. Soil organic matter plays a significant role in the fate of PAHs, affecting their mobility, availability, and persistence. The "aging process" of PAHs in soil often involves a rapid, reversible sorption to soil organic matter, followed by a much slower diffusion process, leading to stronger binding and increased persistence over time.
The bioaccumulation potential of this compound is considered to be high. An estimated Bioconcentration Factor (BCF) of 4700 for the related compound 7-methylbenz[a]anthracene (B135024) suggests a very high potential for accumulation in aquatic organisms, provided the compound is not metabolized. Bioaccumulation of PAHs in organisms like phytoplankton can be transferred up the food chain, leading to biomagnification in higher trophic levels, including fish, shellfish, and ultimately humans.
Table 1: Estimated Bioaccumulation Potential of a Related Methylated Benz[a]anthracene
| Compound | Estimated Bioconcentration Factor (BCF) | Bioaccumulation Potential |
|---|---|---|
| 7-Methylbenz[a]anthracene | 4700 | Very High |
Derivation and Application of Environmental Risk Limits (ERLs) for Related PAH Compounds
Environmental Risk Limits (ERLs) are established to protect ecosystems from the adverse effects of chemical contaminants. For PAHs, these limits are often derived for soil, sediment, and water. Due to the frequent occurrence of PAHs as complex mixtures, risk assessment approaches often consider the cumulative effects of multiple compounds.
Several frameworks exist for deriving ERLs for PAHs. These include the development of Sediment Quality Guidelines (SQGs) and Ecological Soil Screening Levels (Eco-SSLs). SQGs are used to assess the potential for adverse biological effects in sediment-dwelling organisms. They are often presented as two values: a Threshold Effect Concentration (TEC), below which adverse effects are unlikely, and a Probable Effect Level (PEL), above which adverse effects are likely.
Eco-SSLs are concentrations of contaminants in soil that are considered protective of ecological receptors such as plants, soil invertebrates, birds, and mammals. These are intended for use in the initial screening phase of an ecological risk assessment to identify contaminants of potential concern.
A common approach for assessing the risk of carcinogenic PAHs (cPAHs) for which individual toxicity data may be limited is the use of Relative Potency Factors (RPFs) or Potency Equivalency Factors (PEFs). This method uses the well-characterized carcinogenicity of benzo[a]pyrene (B130552) (B[a]P) as a reference. The concentrations of other cPAHs are converted to B[a]P equivalent concentrations (B[a]Peq) by multiplying their concentration by their respective RPF or PEF. The sum of these B[a]Peq concentrations is then compared to the risk-based screening level for B[a]P. While a specific ERL for this compound is not established, its risk could be assessed within this framework if a reliable RPF were determined.
Table 2: Examples of Sediment Quality Guidelines for Benz[a]anthracene
| Guideline | Value (µg/kg dry weight) | Description |
|---|---|---|
| Threshold Effect Concentration (TEC) | 290 (as part of a mixture) | Concentration below which adverse effects are unlikely. |
| Probable Effect Level (PEL) | 1800 (as part of a mixture) | Concentration above which adverse effects are likely. |
Epidemiological Research and Human Exposure Assessment related to PAHs
Human exposure to PAHs is widespread and occurs through various pathways, including inhalation of contaminated air, ingestion of contaminated food and water, and dermal contact. Occupational exposures are a significant concern in industries such as coke production, coal gasification, and aluminum production, where high levels of PAHs are present. nih.gov Epidemiological studies of workers in these industries have shown an increased risk of certain cancers, particularly lung and skin cancer. sahealth.sa.gov.aumdpi.com
Human exposure assessment is often conducted through biomonitoring, which involves measuring the levels of PAHs or their metabolites in biological samples such as urine, blood, or tissues. A commonly used biomarker of exposure is urinary 1-hydroxypyrene, a metabolite of pyrene. elsevierpure.cominsa.ptbohrium.comnih.gov Recent research has also focused on developing biomarkers for more toxicologically relevant PAHs, such as 3-hydroxybenzo[a]pyrene.
Studies have also begun to investigate the specific health risks associated with methylated PAHs. A study of petrochemical workers found that exposure to methylated PAHs was associated with protein damage, whereas exposure to the 16 priority PAHs was more linked to lipid and DNA damage. acs.org This suggests that traditional health screenings focusing only on the priority PAHs may underestimate the full scope of health risks for occupationally exposed populations. acs.org The stronger lipophilicity of methylated PAHs may also make them more difficult to metabolize and excrete. acs.org
Table 3: Common Biomarkers for Human Exposure to PAHs
| Biomarker | Parent Compound(s) | Biological Matrix |
|---|---|---|
| 1-Hydroxypyrene (1-OH-PYR) | Pyrene | Urine |
| 3-Hydroxybenzo[a]pyrene (3-OH-BaP) | Benzo[a]pyrene | Urine |
| Hydroxyphenanthrenes (OH-PHE) | Phenanthrene | Urine |
| PAH-DNA Adducts | Various carcinogenic PAHs | Blood, Tissues |
Q & A
Q. What are the recommended analytical methods for detecting 4-Methylbenz[a]anthracene in environmental samples?
Gas chromatography (GC) with mass spectrometry is widely used for quantification due to its high sensitivity and specificity for polycyclic aromatic hydrocarbons (PAHs). High-performance liquid chromatography (HPLC) with Chromolith® RP-18 columns is also effective, achieving ≥80,000 theoretical plates/meter for anthracene derivatives . Standard solutions (e.g., 50 mg/L in toluene) are available for calibration, validated for environmental analysis .
Q. How should this compound be stored to ensure stability in laboratory settings?
Store in tightly sealed, chemically inert containers (e.g., glass) in a cool, well-ventilated area. Avoid contact with oxidizing agents (e.g., peroxides, chlorates) to prevent degradation. Label all containers clearly and establish regulated storage zones to minimize contamination risks .
Q. What safety protocols are critical when handling this compound?
- Use Class I, Type B biological safety hoods for weighing or mixing .
- Implement local exhaust ventilation and HEPA-filtered vacuums to control airborne particulates .
- Provide emergency eyewash stations and showers, and mandate decontamination protocols (e.g., washing exposed skin, changing contaminated clothing) .
Q. How can researchers validate the purity of synthesized this compound?
Thin-layer chromatography (TLC) with anthracene standards is a cost-effective method for preliminary purity checks. For higher precision, use HPLC or GC-MS to resolve impurities, noting retention times and spectral matches against reference standards .
Advanced Research Questions
Q. What experimental design strategies optimize the minimization of this compound formation in thermally processed foods?
Box–Behnken designs are effective for modeling PAH formation. Key variables include cooking time (e.g., 24.9 minutes for smoked meat), fat content (≤7.9%), and distance from heat sources (21.8 cm). These parameters reduce benzo[a]anthracene formation to 1.1 µg/kg, validated via GC-MS .
Q. How can discrepancies in thermodynamic data for this compound derivatives be resolved?
Limited dimer dissociation enthalpy data for functionalized anthracenes (e.g., 9-substituted derivatives) require computational validation. Density functional theory (DFT) calculations can predict polarization energies and detachment thresholds, cross-referenced with experimental shockwave studies (e.g., dimerization observed at 18 GPa) .
Q. What methodologies address challenges in correlating this compound exposure with cancer biomarkers?
Cohort studies should integrate:
- Biomarker quantification : Measure 3-hydroxybenzo[a]anthracene in biospecimens using LC-MS/MS, adjusting for covariates like smoking status .
- Exposure assessment : Use food frequency questionnaires and environmental monitoring (e.g., air particulate sampling) to calculate intake levels .
- Statistical rigor : Apply deattenuation techniques to correct for measurement errors in exposure-biomarker correlations .
Q. How do electronic properties of this compound influence its application in organic electronics?
Anthracene derivatives exhibit high third-harmonic generation (THG) values, making them suitable for nonlinear optical (NLO) devices. Z-scan analysis reveals polarization energies (~69% of bulk values in clusters), critical for designing charge-transport layers in OLEDs. Coordination studies with porphyrins (e.g., Zn-TPP) further enhance electronic delocalization in supramolecular systems .
Data Contradictions and Mitigation
- Thermodynamic Data Gaps : Limited experimental dimer dissociation enthalpies for functionalized anthracenes hinder polymer applications. Mitigate by combining shockwave experiments (e.g., 18 GPa pressure-induced dimerization) with DFT simulations .
- Exposure-Biomarker Correlations : Confounding factors (e.g., diet, coexisting PAHs) may skew results. Use multivariate regression and longitudinal designs to isolate causal relationships .
Key Research Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
